trans-4-{[(1H-indol-3-ylacetyl)amino]methyl}cyclohexanecarboxylic acid
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Overview
Description
4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Acylation: The indole derivative is then acylated with an appropriate acyl chloride to introduce the acetamido group.
Cyclohexane Ring Formation: The cyclohexane ring can be introduced through a Diels-Alder reaction or other cyclization methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Cyclohexane carboxylic acid: A simpler analog without the indole moiety.
Uniqueness
4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of an indole moiety, an acetamido group, and a cyclohexane carboxylic acid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[[[2-(1H-indol-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c21-17(9-14-11-19-16-4-2-1-3-15(14)16)20-10-12-5-7-13(8-6-12)18(22)23/h1-4,11-13,19H,5-10H2,(H,20,21)(H,22,23) |
InChI Key |
FMHWRYNCZBTGED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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